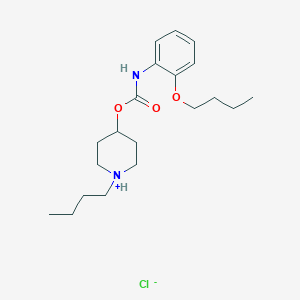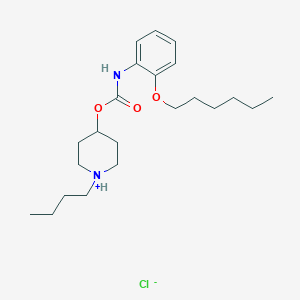
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is a chemical compound that has been extensively studied due to its potential therapeutic applications. It is commonly referred to as Boc-4-piperidone, and it is a white crystalline powder that is soluble in water.
Mecanismo De Acción
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can improve symptoms of dopamine-related disorders. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can improve symptoms of dopamine-related disorders. Additionally, it has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in various experiments. Additionally, it has a well-established mechanism of action, which makes it a useful tool for studying dopamine-related disorders. However, there are also some limitations to its use in lab experiments. For example, it has been shown to have some toxicity in animal studies, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride. One potential direction is to study its potential therapeutic applications in more detail, particularly in the treatment of dopamine-related disorders. Additionally, further studies could be conducted to investigate its anti-inflammatory properties and potential use as an analgesic. Finally, there is also potential for the development of new analogs of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride that could have improved therapeutic properties.
Métodos De Síntesis
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is synthesized by reacting 1-butyl-4-piperidone with Boc anhydride in the presence of a strong base. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the dopamine transporter, making it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, it has been studied as a potential analgesic and anti-inflammatory agent.
Propiedades
Número CAS |
105384-12-1 |
|---|---|
Nombre del producto |
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride |
Fórmula molecular |
C22H37ClN2O3 |
Peso molecular |
413 g/mol |
Nombre IUPAC |
(1-butylpiperidin-1-ium-4-yl) N-(2-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-3-5-7-10-18-26-21-12-9-8-11-20(21)23-22(25)27-19-13-16-24(17-14-19)15-6-4-2;/h8-9,11-12,19H,3-7,10,13-18H2,1-2H3,(H,23,25);1H |
Clave InChI |
GSYFZEAXGVXUIB-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
SMILES canónico |
CCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Sinónimos |
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, mon ohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




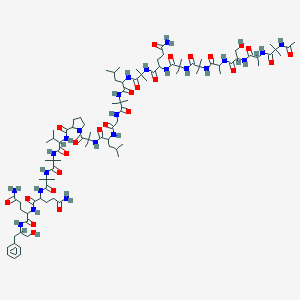






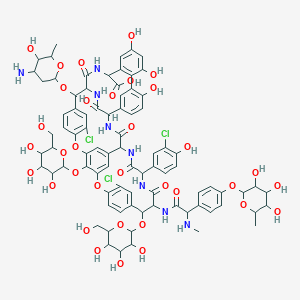
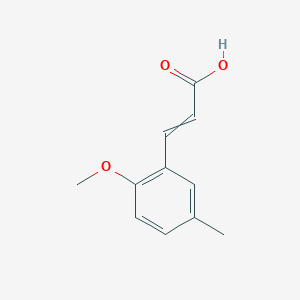
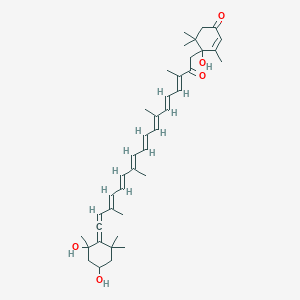
![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)

